molecular formula C21H23N5O2S B5262157 (Z)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N''-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE

(Z)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N''-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE

Cat. No.: B5262157
M. Wt: 409.5 g/mol
InChI Key: GFEPUDBCBRBFDZ-UHFFFAOYSA-N
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Description

(Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE is a complex organic compound with potential applications in various scientific fields. This compound features a guanidine core substituted with pyrimidinyl, benzenesulfonyl, and phenyl groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methylphenyl)-2-(4-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-14-5-9-18(10-6-14)24-21(25-20-22-16(3)13-17(4)23-20)26-29(27,28)19-11-7-15(2)8-12-19/h5-13H,1-4H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEPUDBCBRBFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)C)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)C)/NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dimethylpyrimidine-2-amine with 4-methylbenzenesulfonyl chloride under basic conditions to form an intermediate sulfonamide. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final guanidine derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE has potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(PHENYL)GUANIDINE
  • N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(BENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE

Uniqueness

(Z)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)GUANIDINE is unique due to the presence of both pyrimidinyl and benzenesulfonyl groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from similar compounds.

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